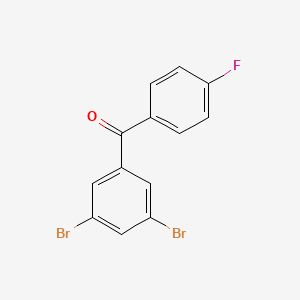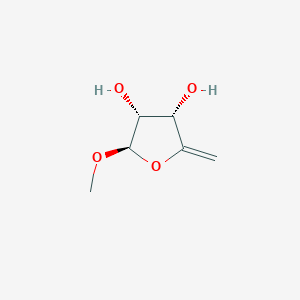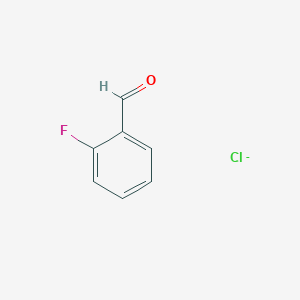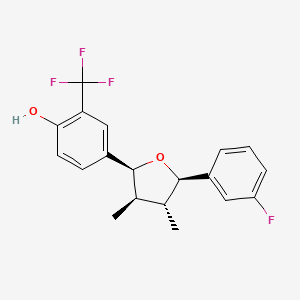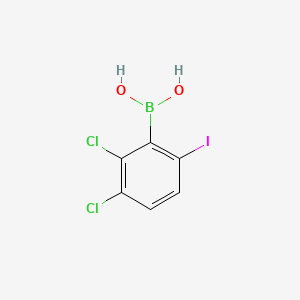
3'-Bromo-5'-fluoro-2-methyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Bromo-5’-fluoro-2-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of bromine, fluorine, and methyl groups on the biphenyl structure makes this compound unique and of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-5’-fluoro-2-methyl-1,1’-biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 3’-Bromo-5’-fluoro-2-methyl-1,1’-biphenyl can undergo various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl compounds, it can undergo electrophilic substitution reactions due to the presence of the benzene rings.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can introduce new functional groups onto the benzene rings, while oxidation and reduction can modify the existing functional groups.
Aplicaciones Científicas De Investigación
3’-Bromo-5’-fluoro-2-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and interactions due to its unique structure.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 3’-Bromo-5’-fluoro-2-methyl-1,1’-biphenyl depends on its specific application. In chemical reactions, the compound acts as a reactant that undergoes transformations based on the reagents and conditions used. The molecular targets and pathways involved vary depending on the reaction type and the desired products.
Comparación Con Compuestos Similares
3-Bromo-5-fluoro-2-methoxyphenylboronic acid: This compound has a similar structure but with a methoxy group instead of a methyl group.
3-Bromo-5-fluorobenzoic acid: This compound has a carboxylic acid group instead of the biphenyl structure.
Uniqueness: 3’-Bromo-5’-fluoro-2-methyl-1,1’-biphenyl is unique due to the specific combination of bromine, fluorine, and methyl groups on the biphenyl structure. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C13H10BrF |
|---|---|
Peso molecular |
265.12 g/mol |
Nombre IUPAC |
1-bromo-3-fluoro-5-(2-methylphenyl)benzene |
InChI |
InChI=1S/C13H10BrF/c1-9-4-2-3-5-13(9)10-6-11(14)8-12(15)7-10/h2-8H,1H3 |
Clave InChI |
NEDGXDPQPSWPFJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CC(=CC(=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


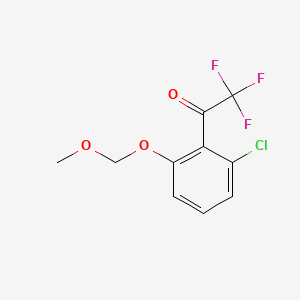
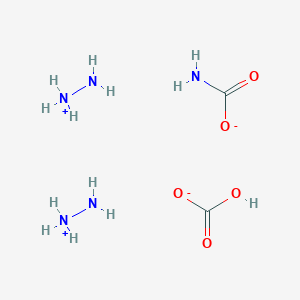
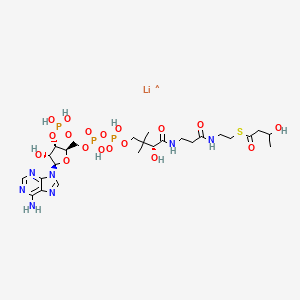
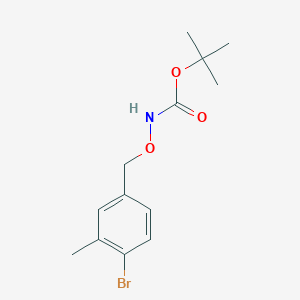
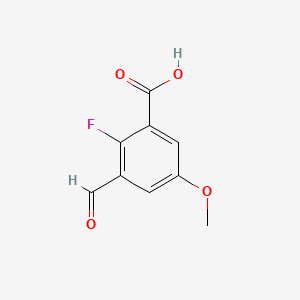
![4-chloro-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764335.png)
